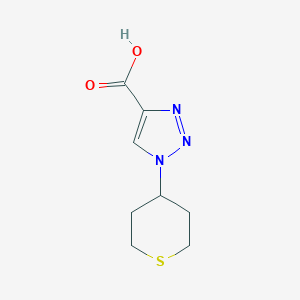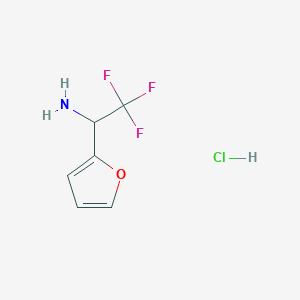
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride
Übersicht
Beschreibung
The compound “2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride” is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an amine group (-NH2) and a trifluoroethyl group (C2H2F3), which could impart unique chemical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, a trifluoroethyl group, and an amine group. The electron-rich furan ring might participate in electrophilic aromatic substitution reactions, while the amine group could engage in reactions typical of amines, such as acid-base reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The furan ring, being aromatic, might undergo electrophilic aromatic substitution. The amine group could react with acids to form ammonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine group and the aromatic furan ring could impact properties like solubility, melting point, boiling point, and others .Wissenschaftliche Forschungsanwendungen
Synthesis and Chiral Building Blocks
The asymmetric synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine from 2,2,2-trifluoro-1-furan-2-yl-ethanone has been explored for its significant role as a chiral building block. Through the selective conversion into oximes and subsequent catalyzed reduction, high enantiomeric excesses (up to 88%) were achieved, facilitating the synthesis of both enantiomers of 3,3,3-trifluoroalanine with high yields (91–93%). This process underscores the compound's utility in asymmetric synthesis and as a precursor for further chemical transformations (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
Novel Trifluoromethylated Compounds
The synthesis of novel trifluoromethylated β-acetal-diols showcases the compound's versatility in creating structurally diverse molecules. From the reaction of specific precursors with sodium azide, a range of new compounds was synthesized, demonstrating the synthetic potential of trifluoromethylated β-acetal-diols. This work highlights the application of 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride in the development of new molecules with potential applications in materials science and pharmaceuticals (Zanatta et al., 2001).
Material Science Applications
In the realm of material science, the electrochemical polymerization of related furan compounds has been investigated for enhancing the capacitance properties of polymers. This study underscores the potential of furan derivatives in the development of new materials with enhanced electrical properties, applicable in energy storage and electronics. The specific capacitance and cycling stability improvements offer insights into the tailored use of furan-based compounds for advanced material applications (Mo et al., 2015).
Antibacterial Activity
The design and synthesis of derivatives incorporating 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride have also been explored for their antibacterial activity. This research highlights the compound's potential as a scaffold for developing new antibacterial agents, expanding the utility of furan derivatives in medicinal chemistry. The novel synthesis approach and subsequent biological evaluation underscore the compound's relevance in the search for new therapeutic agents (Reddy & Prasad, 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(furan-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO.ClH/c7-6(8,9)5(10)4-2-1-3-11-4;/h1-3,5H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISUAXNVCVWUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride | |
CAS RN |
65686-91-1 | |
| Record name | 2-Furanmethanamine, α-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65686-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



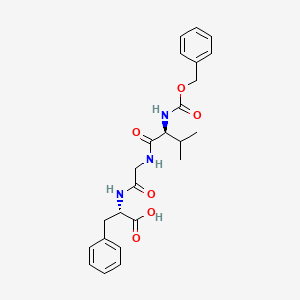
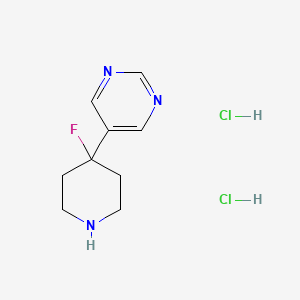
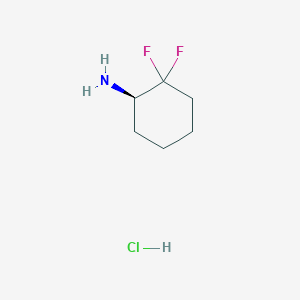

![7-Fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1458812.png)

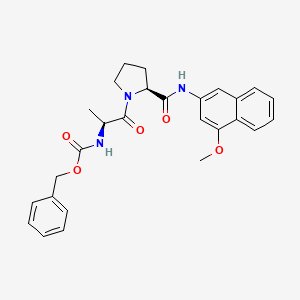


![1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine](/img/structure/B1458818.png)
